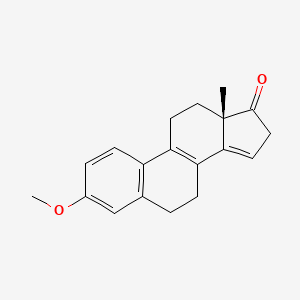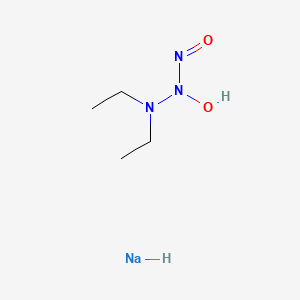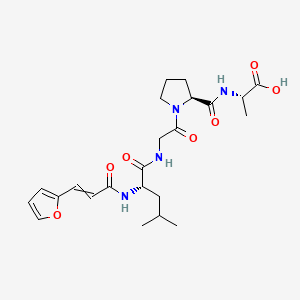
Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine
描述
Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine: is a synthetic peptide that mimics the primary structure of collagen. This compound is hydrolyzed by collagenases, making it a valuable substrate for studying collagenase activity . Its chemical formula is C23H32N4O7 , and it has a molecular weight of 476.52 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine involves the stepwise coupling of amino acids. The process typically starts with the protection of functional groups to prevent unwanted reactions. The amino acids are then sequentially coupled using reagents like carbodiimides or uronium salts. After the peptide chain is assembled, the protecting groups are removed to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing production time .
化学反应分析
Types of Reactions: Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine primarily undergoes hydrolysis reactions catalyzed by collagenases. These enzymes cleave the peptide bonds within the compound, breaking it down into smaller fragments .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in a buffered solution at an optimal pH of 7.4. Collagenases are the primary reagents used in these reactions .
Major Products Formed: The major products formed from the hydrolysis of this compound are smaller peptide fragments. These fragments can be further analyzed to study the activity and specificity of collagenases .
科学研究应用
Chemistry: In chemistry, Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine is used as a substrate to study the activity of collagenases. It helps researchers understand the enzyme’s specificity and catalytic mechanisms .
Biology: In biological research, this compound is used to investigate the role of collagenases in various physiological and pathological processes. It is particularly useful in studying tissue remodeling and degradation .
Medicine: In medicine, this compound is used to develop assays for diagnosing diseases associated with abnormal collagenase activity. These assays can help detect conditions like arthritis and cancer .
Industry: In the industrial sector, this compound is used in the production of collagenase-based products. These products have applications in wound healing, tissue engineering, and cosmetic procedures .
作用机制
Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine exerts its effects by serving as a substrate for collagenases. These enzymes recognize and bind to the peptide, cleaving its bonds and breaking it down into smaller fragments. This process mimics the natural degradation of collagen in the body, providing insights into the enzyme’s activity and specificity .
相似化合物的比较
Phenylazobenzyl-oxycarbonyl-l-prolyl-l-leucylglycyl-l-prolyl-d-arginine: Another substrate for microbial collagenases.
N-Succinyl-Ala-Ala-Ala-p-nitroanilide: A synthetic peptide used in similar enzymatic assays.
Uniqueness: Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine is unique due to its specific structure, which closely resembles the primary structure of collagen. This makes it an ideal substrate for studying collagenase activity and understanding the enzyme’s role in various biological processes .
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-[3-(furan-2-yl)prop-2-enoylamino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O7/c1-14(2)12-17(26-19(28)9-8-16-6-5-11-34-16)21(30)24-13-20(29)27-10-4-7-18(27)22(31)25-15(3)23(32)33/h5-6,8-9,11,14-15,17-18H,4,7,10,12-13H2,1-3H3,(H,24,30)(H,25,31)(H,26,28)(H,32,33)/t15-,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFQNOJSYZSINX-SZMVWBNQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


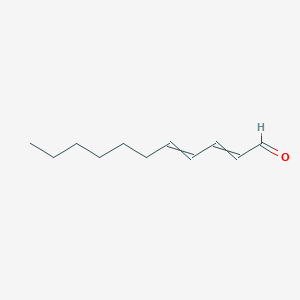
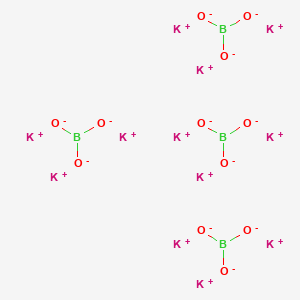
![disodium;N-[8-oxido-6-sulfo-7-[[3-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalen-2-yl]ethanimidate](/img/structure/B8235117.png)
![3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-1-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-2-yl pyridine-3-carboxylate](/img/structure/B8235124.png)
![magnesium;methyl 16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate](/img/structure/B8235125.png)
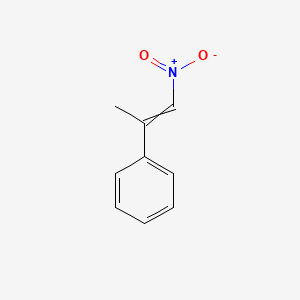
![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B8235141.png)
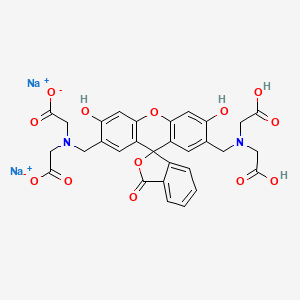
![disodium;7-benzamido-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate](/img/structure/B8235157.png)
![trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B8235159.png)
![(2S)-2-[(Tert-butoxy)carbonylamino]-3-[4-(4-ethoxy-2-ethylphenyl)phenyl]propan oic acid](/img/structure/B8235178.png)
![1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid](/img/structure/B8235194.png)
